molecular formula C14H25NO3 B6153118 tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 2301587-74-4

tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B6153118
CAS No.: 2301587-74-4
M. Wt: 255.4
InChI Key:
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Description

tert-Butyl 7-(hydroxymethyl)-6-azaspiro[35]nonane-6-carboxylate is a complex organic compound with the molecular formula C14H25NO3 It is a member of the azaspiro compound family, characterized by a spirocyclic structure that includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with appropriate reagents to form the spirocyclic structure. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents like dichloromethane (DCM) and methanol (MeOH). Reaction conditions typically involve controlled temperatures, ranging from -78°C for highly reactive intermediates to room temperature for more stable reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 6-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxymethyl and carboxylate functional groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

2301587-74-4

Molecular Formula

C14H25NO3

Molecular Weight

255.4

Purity

95

Origin of Product

United States

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